(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents.
Formation of Ethane-1,2-diamine Backbone: The substituted phenyl ring is then reacted with ethane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield phenolic derivatives.
Reduction: May yield dehalogenated amines.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals or materials. Its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism by which (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromo and fluoro substituents may enhance binding affinity or specificity, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine
- (1R)-1-(4-Fluoro-2-chlorophenyl)ethane-1,2-diamine
- (1R)-1-(4-Bromo-2-methylphenyl)ethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine is unique due to the specific combination of bromo and fluoro substituents. This combination can result in distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H10BrFN2 |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
IWYPOJGIGIBKEG-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CN)N |
Origin of Product |
United States |
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